molecular formula C18H30ClNO3 B584665 (S)-4-Hydroxy Penbutolol-d9 Hydrochloride CAS No. 1346617-35-3

(S)-4-Hydroxy Penbutolol-d9 Hydrochloride

Cat. No. B584665
M. Wt: 352.947
InChI Key: IRXCLCQOLQYHQP-IMOSCWSWSA-N
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Description

“(S)-4-Hydroxy Penbutolol-d9 Hydrochloride” is a derivative of the drug Penbutolol, with the addition of deuterium atoms to certain positions in the molecule . This modification creates a “heavy” version of the drug, which can be used in scientific research and medical testing . It is a beta-blocker, which means that it works by blocking the effects of adrenaline on the heart and blood vessels, resulting in a decrease in heart rate and blood pressure . It is administered orally in tablet form, typically once or twice daily .


Molecular Structure Analysis

The molecular formula of “(S)-4-Hydroxy Penbutolol-d9 Hydrochloride” is C18H21D9ClNO3 . The molecular weight is 336.94 g/mol . The structure includes a cyclopentylphenyl group and a tert-butyl group, both of which are connected to a central carbon atom via an oxygen and nitrogen atom respectively .


Physical And Chemical Properties Analysis

“(S)-4-Hydroxy Penbutolol-d9 Hydrochloride” is a white or off-white crystalline powder that is soluble in water . It has a molecular formula of C18H24D9ClN2O4 and a molecular weight of 384.98 g/mol . The drug is metabolized in the liver and excreted in the urine, and has a half-life of approximately 12-14 hours in the body .

properties

CAS RN

1346617-35-3

Product Name

(S)-4-Hydroxy Penbutolol-d9 Hydrochloride

Molecular Formula

C18H30ClNO3

Molecular Weight

352.947

IUPAC Name

3-cyclopentyl-4-[(2S)-3-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]-2-hydroxypropoxy]phenol;hydrochloride

InChI

InChI=1S/C18H29NO3.ClH/c1-18(2,3)19-11-15(21)12-22-17-9-8-14(20)10-16(17)13-6-4-5-7-13;/h8-10,13,15,19-21H,4-7,11-12H2,1-3H3;1H/t15-;/m0./s1/i1D3,2D3,3D3;

InChI Key

IRXCLCQOLQYHQP-IMOSCWSWSA-N

SMILES

CC(C)(C)NCC(COC1=C(C=C(C=C1)O)C2CCCC2)O.Cl

synonyms

3-Cyclopentyl-4-[(2S)-3-[(1,1-dimethylethyl-d9)amino]-2-hydroxypropoxy]phenol Hydrochloride;  (S)-3-Cyclopentyl-4-[3-[(1,1-dimethylethyl-d9)amino]-_x000B_2-hydroxypropoxy]phenol Hydrochloride; 

Origin of Product

United States

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